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molecular formula C7H5FN2 B1272301 4-Amino-3-fluorobenzonitrile CAS No. 63069-50-1

4-Amino-3-fluorobenzonitrile

Cat. No. B1272301
M. Wt: 136.13 g/mol
InChI Key: RLMBRRQWBTWGMB-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

To a 0° C. EtOAc (150 mL) solution of 3-fluoro-4-nitrobenzamide (4.85 g, 26.4 mmol) and Et3N (5.34 g, 52.8 mmol) was added dropwise a CH2Cl2 (50 mL) solution of 1,1,1-trichloroacetyl chloride (5.28 g, 29.04 mmol). The reaction was complete in 2 h (TLC, 1:1 hexane:EtOAc), then it was washed with 1N HCl, dried (MgSO4) and evaporated to give 4.1 g of the corresponding nitrile.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1,1-trichloroacetyl chloride
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCOC(C)=O.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[C:11]([NH2:13])=O.CCN(CC)CC>C(Cl)Cl>[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[NH2:17])[C:11]#[N:13]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
4.85 g
Type
reactant
Smiles
FC=1C=C(C(=O)N)C=CC1[N+](=O)[O-]
Name
Quantity
5.34 g
Type
reactant
Smiles
CCN(CC)CC
Name
1,1,1-trichloroacetyl chloride
Quantity
5.28 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C
WASH
Type
WASH
Details
(TLC, 1:1 hexane:EtOAc), then it was washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 114.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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